3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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Overview
Description
The compound appears to contain a benzodioxole and a benzofuran moiety. Benzodioxole, also known as 1,3-benzodioxole, is a type of organic compound that is often used as a building block in organic synthesis . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both benzodioxole and benzofuran moieties. The exact structure would depend on the position and orientation of these rings relative to each other .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzodioxoles are typically colorless liquids or low-melting solids, while benzofurans are aromatic and have a smell similar to that of camphor .Scientific Research Applications
Natural Sources and Bioactivity
Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The interest in these compounds is due to their potential applications in pharmaceuticals, making them significant for drug discovery and development. For instance, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C disease. Additionally, benzofuran derivatives have been utilized as anticancer agents, highlighting their importance in medicinal chemistry research (Miao et al., 2019).
Chemical Synthesis
Recent advancements in the synthesis of benzofuran rings have led to the discovery of novel methods that are conducive to the construction of complex benzofuran ring systems with fewer side reactions and high yield. These innovative synthetic approaches allow for the creation of difficult-to-prepare polycyclic benzofuran compounds, expanding the scope of benzofuran derivatives in drug development (Miao et al., 2019).
Antimicrobial Applications
Benzofuran and its derivatives have emerged as significant scaffolds for designing antimicrobial agents. The unique structural features of benzofuran make it a privileged structure in the search for efficient antimicrobial candidates. For example, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis. This underscores the potential of benzofuran derivatives in developing new therapeutic agents to combat antibiotic resistance, a major global health issue (Hiremathad et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(10-5-6-14-16(7-10)21-9-20-14)8-15-11-3-1-2-4-12(11)17(19)22-15/h1-7,15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULEJBQQJQFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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